molecular formula C19H16N6O2 B15295961 2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide

2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide

Cat. No.: B15295961
M. Wt: 360.4 g/mol
InChI Key: MRLMOLJEXFCEKX-UHFFFAOYSA-N
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Description

2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide is a heterocyclic compound that incorporates the pyrazolo[3,4-d]pyrimidine moiety. This compound is of significant interest due to its potential pharmacological activities and its role as a key intermediate in the synthesis of various polyfunctionalized heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide typically involves the reaction of pyrazolopyrimidinone with benzaldehyde in the presence of sodium acetate and glacial acetic acid. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide involves its interaction with various molecular targets and pathways. It has shown affinity towards adenosine receptors and other biological targets, potentially exerting its effects through modulation of these pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidinones and their derivatives, such as:

Uniqueness

2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of both pyrazolo and pyrimidine rings. This structural arrangement contributes to its diverse pharmacological activities and its utility as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C19H16N6O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]-2-phenylacetamide

InChI

InChI=1S/C19H16N6O2/c20-16(26)15(12-7-3-1-4-8-12)22-19-23-17-14(18(27)24-19)11-21-25(17)13-9-5-2-6-10-13/h1-11,15H,(H2,20,26)(H2,22,23,24,27)

InChI Key

MRLMOLJEXFCEKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)NC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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